molecular formula C11H14BrNO2 B15313922 3-((5-Bromo-2-methoxybenzyl)oxy)azetidine

3-((5-Bromo-2-methoxybenzyl)oxy)azetidine

Cat. No.: B15313922
M. Wt: 272.14 g/mol
InChI Key: NDPAJGMXSCOKAV-UHFFFAOYSA-N
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Description

3-((5-Bromo-2-methoxybenzyl)oxy)azetidine is an organic compound with the molecular formula C11H14BrNO2 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features a 5-bromo-2-methoxybenzyl group attached to the azetidine ring via an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5-Bromo-2-methoxybenzyl)oxy)azetidine typically involves the reaction of 5-bromo-2-methoxybenzyl alcohol with azetidine in the presence of a suitable base and solvent. The reaction conditions often include:

    Base: Sodium hydride or potassium carbonate

    Solvent: Dimethylformamide or tetrahydrofuran

    Temperature: Room temperature to reflux conditions

The reaction proceeds through the formation of an intermediate alkoxide, which then undergoes nucleophilic substitution to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-((5-Bromo-2-methoxybenzyl)oxy)azetidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The bromo group can be reduced to a hydrogen atom, yielding a dehalogenated product.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions

    Reduction: Palladium on carbon with hydrogen gas or lithium aluminum hydride

    Substitution: Sodium azide or thiourea in polar aprotic solvents

Major Products

    Oxidation: 3-((5-Formyl-2-methoxybenzyl)oxy)azetidine or 3-((5-Carboxy-2-methoxybenzyl)oxy)azetidine

    Reduction: 3-((2-Methoxybenzyl)oxy)azetidine

    Substitution: 3-((5-Azido-2-methoxybenzyl)oxy)azetidine or 3-((5-Mercapto-2-methoxybenzyl)oxy)azetidine

Scientific Research Applications

3-((5-Bromo-2-methoxybenzyl)oxy)azetidine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes, particularly in the field of organic electronics and catalysis.

Mechanism of Action

The mechanism of action of 3-((5-Bromo-2-methoxybenzyl)oxy)azetidine is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s bromine and methoxy groups may play a role in binding to these targets, potentially leading to inhibition or activation of biological pathways. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-((2-Bromo-5-methoxybenzyl)oxy)azetidine
  • 3-((5-Chloro-2-methoxybenzyl)oxy)azetidine
  • 3-((5-Methoxybenzyl)oxy)azetidine

Uniqueness

3-((5-Bromo-2-methoxybenzyl)oxy)azetidine is unique due to the presence of the bromine atom at the 5-position of the benzyl group, which can significantly influence its reactivity and biological activity. This distinguishes it from other similar compounds, such as those with chlorine or hydrogen atoms at the same position, which may exhibit different chemical and biological properties.

Properties

Molecular Formula

C11H14BrNO2

Molecular Weight

272.14 g/mol

IUPAC Name

3-[(5-bromo-2-methoxyphenyl)methoxy]azetidine

InChI

InChI=1S/C11H14BrNO2/c1-14-11-3-2-9(12)4-8(11)7-15-10-5-13-6-10/h2-4,10,13H,5-7H2,1H3

InChI Key

NDPAJGMXSCOKAV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)COC2CNC2

Origin of Product

United States

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